Cas no 55745-35-2 (1-[(2,3-dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine)

1-[(2,3-dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine structure
55745-35-2 structure
Product Name:1-[(2,3-dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine
CAS No:55745-35-2
MF:C16H19N3OS
MW:301.40656208992
CID:944441
PubChem ID:171470
Update Time:2025-04-19

1-[(2,3-dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[(2,3-dihydro-5-benzofuranyl)methyl]-4-thiazol-2-ylpiperazine
    • 2-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]-1,3-thiazole
    • 1-((2,3-Dihydro-5-benzofuranyl)methyl)-4-thiazol-2-ylpiperazine
    • 1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(1,3-thiazol-2-yl)piperazine
    • 1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-(1,3-thiazol-2-yl)piperazine hydrochloride (1:1)
    • PIPERAZINE, 1-((2,3-DIHYDRO-5-BENZOFURANYL)METHYL)-4-(2-THIAZOLYL)-
    • PZGCFBVHUMLXBW-UHFFFAOYSA-N
    • 1-(Coumaran-5-ylmethyl)-4-(2-thiazolyl)piperazine
    • 1-((2,3-DIHYDROBENZOFURAN-5-YL)METHYL)-4-(2-THIAZOLYL)PIPERAZINE
    • J296.484H
    • DTXSID50204298
    • NS00033380
    • S-3608 free base
    • 55745-35-2
    • 1-[(2,3-dihydro-5-benzo[b]furanyl)methyl]-4-thiazol-2-ylpiperazine
    • 6ZQC8FH5JZ
    • Q27265790
    • 1-(coumaran-5-yl-methyl)-4-(2-thiazolyl)piperazine
    • UNII-6ZQC8FH5JZ
    • EINECS 259-786-0
    • Inchi: 1S/C16H19N3OS/c1-2-15-14(3-9-20-15)11-13(1)12-18-5-7-19(8-6-18)16-17-4-10-21-16/h1-2,4,10-11H,3,5-9,12H2
    • InChI Key: PZGCFBVHUMLXBW-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1N1CCN(CC2C=CC3=C(CCO3)C=2)CC1

Computed Properties

  • Exact Mass: 301.12507
  • Monoisotopic Mass: 301.12488341g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 56.8Ų

Experimental Properties

  • PSA: 28.6
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd